DNA Alkylation Regioselectivity: C-10 vs. C-1 Site Precedence Relative to Mitomycin C
Reductively activated 1,10-bis(acetoxy)-7-methoxymitosene (WV15), a derivative of the 3H-pyrrolo[1,2-a]indole scaffold, forms DNA monoadducts exclusively via covalent bonding of the mitosene C-10 position to the N² of 2′-deoxyguanosine. This is in direct contrast to mitomycin C, where DNA monoadduct formation occurs predominantly through the C-1 position [1]. The reversal of alkylation site precedence—C-10 over C-1 for mitosenes vs. C-1 over C-10 for mitomycin C—was established by HPLC analysis of enzymatic digests and structural elucidation via mass spectrometry, ¹H NMR, and circular dichroism [1].
| Evidence Dimension | DNA alkylation site precedence (reductive activation, hypoxic conditions) |
|---|---|
| Target Compound Data | C-10 position alkylates N² of guanosine; C-1 does not form detectable monoadducts under same conditions [1] |
| Comparator Or Baseline | Mitomycin C: C-1 position alkylates N² of guanosine; C-10 reactivity is secondary [1] |
| Quantified Difference | Complete reversal of primary alkylation site (C-10 for mitosene vs. C-1 for mitomycin C); five distinct mitosene-DNA adducts detected, all guanine adducts absent with poly(dA-dT) [1] |
| Conditions | Reductive activation (Na₂S₂O₄, NADH-cytochrome c reductase, electrochemical, or H₂/PtO₂); hypoxic conditions; calf thymus DNA or poly(dG-dC); pH 7.0; HPLC analysis after enzymatic digestion [1] |
Why This Matters
The reversed alkylation regioselectivity enables design of mitosene-based cross-linking agents with distinct DNA sequence preferences and potentially reduced off-target toxicity compared to mitomycin C, a critical selection criterion for antitumor drug discovery programs.
- [1] Maliepaard, M.; de Mol, N. J.; Tomasz, M.; Gargiulo, D.; Janssen, L. H. M.; van Duynhoven, J. P. M.; van Velzen, E. J. J.; Verboom, W.; Reinhoudt, D. N. Mitosene–DNA Adducts. Characterization of Two Major DNA Monoadducts Formed by 1,10-Bis(acetoxy)-7-methoxymitosene upon Reductive Activation. Biochemistry 1997, 36 (30), 9211–9220. DOI: 10.1021/bi9700680. View Source
